Phenylpyrrolidinone derivative 4
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Overview
Description
Phenylpyrrolidinone derivative 4, also known as 4-phenylpyrrolidone-2, is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolidinone ring with a phenyl group attached at the fourth position. It has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylpyrrolidinone derivative 4 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylpyrrolidinone derivative 4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown neuroprotective properties in experimental models of ischemic stroke.
Mechanism of Action
The mechanism of action of phenylpyrrolidinone derivative 4 involves its interaction with specific molecular targets and pathways. In the context of its antidepressant activity, the compound has been shown to increase hippocampal and striatal serotonin concentrations and reduce corticosterone levels in the blood plasma of rats . These effects suggest that the compound modulates neurotransmitter levels and stress hormone responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Phenylpyrrolidinone derivative 4 can be compared with other similar compounds, such as:
4-Phenylpyrrolidone: A structurally related compound with similar pharmacological properties.
Fluoxetine: An established antidepressant with a different chemical structure but comparable therapeutic effects.
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate: A derivative with enhanced neuroprotective properties.
This compound is unique due to its specific structural features and the combination of neuroprotective and antidepressant activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H18F3N5O |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl]-3-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18F3N5O/c1-30-10-18(20-21(27)28-11-29-22(20)30)17-3-2-15(9-19(17)26)31-5-4-16(23(31)32)12-6-13(24)8-14(25)7-12/h2-3,6-11,16H,4-5H2,1H3,(H2,27,28,29) |
InChI Key |
JZSDPOSETBCTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=C(C=C(C=C3)N4CCC(C4=O)C5=CC(=CC(=C5)F)F)F |
Origin of Product |
United States |
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